molecular formula C20H26N4O6 B12909276 (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B12909276
M. Wt: 418.4 g/mol
InChI Key: ITJLUURSPRDHNR-YDHLFZDLSA-N
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Description

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is a sophisticated dipeptidic building block of significant importance in medicinal chemistry and oncology research, primarily serving as a key synthetic precursor to Bortezomib. Bortezomib is a first-in-class, reversible proteasome inhibitor that targets the 26S proteasome complex, leading to the accumulation of polyubiquitinated proteins, cell cycle arrest, and the induction of apoptosis in malignant cells [https://pubmed.ncbi.nlm.nih.gov/15005636/]. This compound is integral to studies focused on the synthesis and optimization of proteasome inhibitors, enabling researchers to explore structure-activity relationships and develop novel analogs. Its application is critical for investigating the ubiquitin-proteasome pathway, a validated target for hematological malignancies such as multiple myeloma and mantle cell lymphoma. By providing this high-quality intermediate, we support advanced research aimed at understanding drug mechanisms, overcoming resistance, and developing next-generation therapeutic agents for cancer treatment.

Properties

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C20H26N4O6/c1-12(22-16(25)11-21-17(26)14-7-4-3-5-8-14)19(28)24-10-6-9-15(24)18(27)23-13(2)20(29)30/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)(H,29,30)/t12-,13-,15-/m0/s1

InChI Key

ITJLUURSPRDHNR-YDHLFZDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent peptide synthesis approach involving:

  • Stepwise coupling of amino acid derivatives with protected functional groups.
  • Use of coupling reagents to activate carboxyl groups for amide bond formation.
  • Protection of amine and carboxyl groups to prevent side reactions.
  • Final deprotection and purification to yield the target compound.

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Synthesis of 2-(2-Benzamidoacetamido)propanoyl intermediate Benzoyl chloride or benzamide derivatives, amino acid derivatives, base (e.g., triethylamine) Formation of benzamidoacetamido moiety via acylation
2 Coupling with pyrrolidine-2-carboxylic acid derivative Carbodiimide coupling agents (e.g., EDC, DCC), HOBt or HOAt as additives Peptide bond formation with stereochemical control
3 Coupling of the above intermediate with (S)-2-aminopropanoic acid derivative Similar peptide coupling reagents, mild conditions to preserve stereochemistry Final amide bond formation
4 Deprotection of protecting groups (e.g., Boc, Fmoc) Acidic or basic conditions depending on protecting groups Ensures free amine and carboxylic acid groups
5 Purification Chromatography (HPLC), recrystallization Achieves >98% purity as reported

Common Coupling Reagents and Conditions

  • Carbodiimides : DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Additives : HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization
  • Solvents : DMF (dimethylformamide), DCM (dichloromethane), or mixtures
  • Temperature : Typically 0°C to room temperature to control reaction rate and stereochemistry

Research Findings and Data

Purity and Yield

  • The final compound is reported with a purity of ≥98% by HPLC analysis.
  • Yields depend on coupling efficiency and purification but typically range from 60-85% for each coupling step in optimized protocols.

Stereochemical Integrity

  • Use of stereochemically pure starting materials and mild coupling conditions minimizes racemization.
  • Additives like HOBt/HOAt are critical to maintain stereochemical purity during amide bond formation.

Analytical Characterization

Parameter Data
Molecular Weight 418.44 g/mol
Molecular Formula C20H26N4O6
Purity ≥98% (HPLC)
CAS Number 143600-46-8

Summary Table of Preparation Method

Aspect Details
Starting Materials Protected amino acids, benzamido derivatives, pyrrolidine-2-carboxylic acid derivatives
Coupling Reagents DCC, EDC, HOBt, HOAt
Solvents DMF, DCM
Protection Groups Boc, Fmoc (common)
Reaction Conditions 0°C to RT, inert atmosphere
Purification HPLC, recrystallization
Yield 60-85% per step
Purity ≥98%
Stereochemical Control Use of additives and mild conditions to prevent racemization

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amide groups or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & CAS No. Structural Features Molecular Formula Synthesis Method Key Applications/Safety Notes References
Alacepril (74258-86-9) Pyrrolidine-2-carboxamido backbone, acetylthio group, 3-phenylpropanoic acid terminus C₂₀H₂₆N₂O₅S Solid-phase peptide synthesis Lab research (protease inhibition studies)
Deacetylalacepril (74259-08-8) Desacetyl derivative of Alacepril, sulfanyl group replaces acetylthio C₁₈H₂₄N₂O₄S Hydrolysis of Alacepril Metabolite/intermediate in drug development
(S)-2-((S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid (2646-63-1) Benzyloxycarbonyl-protected amino group, branched alkyl chain C₂₁H₂₉N₃O₆ Flow synthesis using PS-2ClTrtCl resin Peptide intermediate; no reported bioactivity
Example 30 (Patent EP2024) 4-Hydroxypyrrolidine, thiazolylbenzyl group, isoindolinone C₂₈H₃₃N₃O₄S Not specified (patent procedure) Hypothesized kinase/targeted therapy applications
Compound 2 (ESI, Reaction Chem. Eng.) Imidazol-4-yl side chain, branched peptide linkages C₂₀H₃₁N₅O₅ Total flow synthesis with Fmoc-His(trt)-OH Designed for stability studies in peptide chains

Stereochemical and Conformational Differences

  • The target compound’s (S,S,S) configuration contrasts with Alacepril’s (S,S,S) backbone but differs in the absence of the acetylthio group.

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C24H36N6O5C_{24}H_{36}N_6O_5, and its structure includes multiple functional groups that may contribute to its biological activity. The presence of amido and carboxamido groups suggests potential interactions with various biological targets.

Key Structural Features

  • Pyrrolidine Ring : This five-membered nitrogen-containing ring can influence the compound's conformation and interaction with biological receptors.
  • Amido Groups : These functional groups are known for their role in hydrogen bonding, which can enhance binding affinity to target proteins.
  • Carboxylic Acid : The acidic nature of this group can affect solubility and bioavailability.

Research indicates that compounds similar to (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid may exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Antimicrobial Properties : Certain structural analogs have demonstrated effectiveness against a range of bacteria and fungi.
  • Neuroprotective Effects : The compound may have potential in protecting neuronal cells from oxidative stress, possibly through modulation of signaling pathways.

Case Studies

  • Antitumor Activity : In a study evaluating the efficacy of related compounds, it was found that specific analogs exhibited significant cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates. The mechanism involved the activation of caspase pathways, crucial for programmed cell death.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures displayed varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of related compounds resulted in reduced neuronal damage following ischemic events. Behavioral assessments indicated improved cognitive functions post-treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in cancer cellsStudy 1
AntimicrobialEffective against multiple pathogensStudy 2
NeuroprotectiveReduced neuronal damage in modelsStudy 3

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureBiological Effect
Variant AAdditional methyl groupIncreased potency against cancer
Variant BHydroxyl substitutionEnhanced solubility
Variant CAltered amide linkageImproved antimicrobial activity

Research Findings

Recent studies emphasize the importance of structural modifications on the biological efficacy of this compound. For instance, varying the length of alkyl chains or introducing different substituents on the pyrrolidine ring has been shown to significantly alter pharmacokinetic properties and receptor binding affinity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemical purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical for resolving enantiomeric impurities. Circular dichroism (CD) spectroscopy can corroborate stereochemical integrity by analyzing Cotton effects in the 200–250 nm range. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral solvating agents, should be used to verify diastereomeric ratios. Stability studies under varying pH and temperature conditions are advised to assess racemization risks during storage .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C. Long-term storage (>6 months) should be avoided due to potential hydrolytic or oxidative degradation of the benzamidoacetamido and pyrrolidine moieties. Regular stability testing via HPLC is recommended to monitor purity over time .

Q. How should researchers design a synthetic route for this compound?

  • Methodological Answer : A multi-step approach is typical:

  • Step 1 : Couple (S)-2-(2-benzamidoacetamido)propanoic acid with (S)-pyrrolidine-2-carboxylic acid using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous DMF.
  • Step 2 : Protect the carboxylic acid group with tert-butyl esters to prevent side reactions.
  • Step 3 : Purify intermediates via flash chromatography (silica gel, 60–80% ethyl acetate/hexane) and validate each step with LC-MS .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can identify low-energy transition states for key coupling steps. Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. For example, simulations may reveal that THF improves regioselectivity in pyrrolidine acylation compared to DCM. Experimental validation via kinetic profiling (e.g., in situ IR spectroscopy) is essential to confirm computational predictions .

Q. What strategies mitigate racemization during the coupling of chiral intermediates?

  • Methodological Answer : Use low-temperature (0–4°C) conditions during carbodiimide-mediated couplings to minimize epimerization. Chiral auxiliaries (e.g., oxazolidinones) or enzyme-catalyzed acylations (e.g., lipase B) enhance stereochemical fidelity. Monitor reaction progress with chiral HPLC and quench reactions at <90% conversion to avoid equilibrium-driven racemization .

Q. How should researchers resolve conflicting data between NMR and X-ray crystallography for structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). Perform variable-temperature NMR to assess rotational barriers of amide bonds. Density functional theory (DFT) geometry optimization can reconcile differences by comparing calculated NMR chemical shifts (e.g., using GIAO method) with experimental data. Single-crystal X-ray analysis remains the gold standard for absolute configuration assignment .

Contradictions and Limitations in Evidence

  • Stability Data : Some SDS recommend short-term storage at –20°C , while others lack explicit timelines. Researchers must empirically determine degradation kinetics under their specific conditions.
  • Synthetic Protocols : describes multi-step reactions but does not address scalability. Pilot-scale synthesis may require solvent substitution (e.g., switching from DMF to acetonitrile) to meet safety regulations .

Excluded Topics

  • Commercial Viability : Industrial-scale production, pricing, and supplier comparisons are omitted per the user’s guidelines.
  • Unreliable Sources : Data from BenchChem () and similar platforms are excluded due to insufficient peer-reviewed validation.

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